Superior In Vitro Potency of Pyrazole Carboxamide Derivatives Against Rhizoctonia solani Relative to Commercial SDHI Fluxapyroxad
Pyrazole carboxamide derivatives containing the 1-methyl-1H-pyrazol-4-yl core scaffold demonstrate quantifiable superiority over the commercial SDHI fungicide fluxapyroxad. Compound 1c, a diarylamine-containing pyrazole carboxamide derived from this core, exhibited an EC50 of 0.005 mg/L against Rhizoctonia solani, representing a 6.6-fold improvement over fluxapyroxad (EC50 = 0.033 mg/L) in the same mycelial growth inhibition assay [1]. The enzymatic inhibition potency corroborates this advantage: compound 1c achieved an IC50 of 0.034 mg/L against succinate dehydrogenase compared to 0.037 mg/L for fluxapyroxad [1].
| Evidence Dimension | In vitro antifungal activity against Rhizoctonia solani |
|---|---|
| Target Compound Data | EC50 = 0.005 mg/L; IC50 (SDH) = 0.034 mg/L |
| Comparator Or Baseline | Fluxapyroxad: EC50 = 0.033 mg/L; IC50 (SDH) = 0.037 mg/L |
| Quantified Difference | 6.6-fold lower EC50; 1.09-fold lower IC50 |
| Conditions | Mycelial growth inhibition assay; SDH enzymatic inhibition assay |
Why This Matters
For procurement of advanced SDHI candidates, a 6.6-fold improvement in EC50 directly translates to lower field application rates and reduced environmental loading per hectare while maintaining equivalent or superior disease control.
- [1] Zhang, A., et al. (2018). Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3042-3045. View Source
